2-(3-fluorophenoxy)-N-methylacetamide
Description
2-(3-Fluorophenoxy)-N-methylacetamide is an acetamide derivative featuring a 3-fluorophenoxy group attached to an N-methylacetamide backbone. The compound’s structure comprises a phenoxy ring substituted with fluorine at the meta position, linked via an ether bond to an acetamide group where the nitrogen is methylated.
Properties
Molecular Formula |
C9H10FNO2 |
|---|---|
Molecular Weight |
183.18 g/mol |
IUPAC Name |
2-(3-fluorophenoxy)-N-methylacetamide |
InChI |
InChI=1S/C9H10FNO2/c1-11-9(12)6-13-8-4-2-3-7(10)5-8/h2-5H,6H2,1H3,(H,11,12) |
InChI Key |
FVRLPKCNOYWRNA-UHFFFAOYSA-N |
SMILES |
CNC(=O)COC1=CC(=CC=C1)F |
Canonical SMILES |
CNC(=O)COC1=CC(=CC=C1)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
This section compares 2-(3-fluorophenoxy)-N-methylacetamide to structurally related acetamide derivatives, focusing on substituent effects, physicochemical properties, and applications.
Structural Analogues and Substituent Effects
- N-Butyl-2-(4-butyryl-2-fluorophenoxy)acetamide (Compound 30) Structure: Features a 4-butyryl-2-fluorophenoxy group and an N-butyl chain. Synthesis: Prepared via nucleophilic substitution (82% yield) using 1-(3-fluoro-4-hydroxyphenyl)butan-1-one and 2-bromo-N-n-butylacetamide . Key Differences: The butyryl and butyl groups enhance lipophilicity compared to the simpler methyl and unsubstituted phenyl in the target compound.
- 2-(2,6-Dimethylphenoxy)-N-methylacetamide Derivatives Structure: Contains a 2,6-dimethylphenoxy group and N-methylacetamide. Applications: Used in peptide-based pharmaceuticals (e.g., antiviral agents), where dimethyl substitution enhances steric hindrance and metabolic stability .
2-Chloro-N-(2,3-dimethylphenyl)-N-(1-methylethyl)acetamide
Physicochemical Properties
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